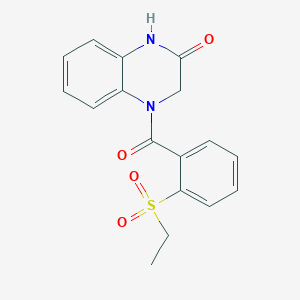![molecular formula C18H19NO6 B2441307 N-(2-(3,4-diméthoxyphényl)-2-hydroxyéthyl)benzo[d][1,3]dioxol-5-carboxamide CAS No. 1797063-38-7](/img/structure/B2441307.png)
N-(2-(3,4-diméthoxyphényl)-2-hydroxyéthyl)benzo[d][1,3]dioxol-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide is a compound that belongs to the class of benzodioxole derivatives. These compounds are known for their diverse biological activities, including anticancer, antioxidant, and antiparasitic properties . The structure of this compound includes a benzo[d][1,3]dioxole ring, which is a common pharmacophore in many biologically active molecules .
Applications De Recherche Scientifique
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit antiarrhythmic activity , suggesting potential targets could be ion channels or receptors involved in cardiac function.
Mode of Action
It’s known that the compound was synthesized via the reaction of 1-(3,4-dimethoxy)phenylcycloalkanemethane- and 4-(3,4-dimethoxyphenyl)tetrahydropyran-4-methanamines with benzo[d][1,3]dioxol-5-carbonyl chloride
Biochemical Pathways
Similar benzodioxole compounds have been evaluated for their cytotoxic activity against various cancer cell lines . This suggests that the compound may interact with pathways involved in cell proliferation and survival.
Result of Action
Similar benzodioxole compounds have shown anticancer activity, with some inducing cell cycle arrest
Analyse Biochimique
Biochemical Properties
The biochemical properties of N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide are largely unexplored. Benzodioxole derivatives have been shown to interact with various enzymes and proteins
Cellular Effects
Related benzodioxole derivatives have shown potential anticancer activity, indicating that they may influence cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves the acylation of amines with benzo[d][1,3]dioxole-5-carboxylic acid chloride in the presence of a base such as pyridine . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzo[d][1,3]dioxole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Pyridine, triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- N-(3,4,5-trimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide .
- N-(3,4-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide .
Uniqueness
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its specific substitution pattern, which enhances its biological activity compared to other benzodioxole derivatives . Its ability to inhibit multiple molecular targets makes it a versatile compound in scientific research .
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6/c1-22-14-5-3-11(7-16(14)23-2)13(20)9-19-18(21)12-4-6-15-17(8-12)25-10-24-15/h3-8,13,20H,9-10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVIDYFNDPWBJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)C2=CC3=C(C=C2)OCO3)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 6-{[(2E)-4-(dimethylamino)-N-methylbut-2-enamido]methyl}pyridine-3-carboxylate](/img/structure/B2441230.png)
![2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2441232.png)
![5-Ethyl-4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2441235.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2441236.png)
![N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2441239.png)
![1,3-bis(3-chlorophenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2441240.png)
![N-[4-(pyrimidin-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2441241.png)

![2-benzyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-1,3-dione](/img/structure/B2441245.png)

![2-amino-N-phenyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2441247.png)
